4-Bromo-5-methoxy-2,3-dihydro-1H-indene
Description
Significance of Indene (B144670) and Indane Scaffolds in Organic Chemistry
The indane ring system is a notable scaffold in organic and medicinal chemistry due to its unique combination of fused aromatic and aliphatic properties within a rigid structure. tudublin.ie This framework offers numerous possibilities for introducing specific substituents in various spatial orientations, making it a highly attractive core for medicinal chemists. researchgate.net The term "privileged structure" is often applied to the indane scaffold because its derivatives are known to bind to a variety of biological targets, serving as a versatile template for the development of therapeutic agents. tudublin.ie
The significance of this scaffold is underscored by its presence in a range of commercially available pharmaceuticals. Notable examples include Indinavir, an HIV-1 protease inhibitor, and Donepezil, a drug used in the management of Alzheimer's disease. researchgate.net Furthermore, the indane core is found in natural products with demonstrated biological activities, such as the pterosin family of fern and fungal metabolites which exhibit cytotoxicity. tudublin.ie The inherent bioactivity and structural versatility of the indane framework continue to make it a focal point in the design and synthesis of novel organic compounds. researchgate.net
Overview of Halogenated and Alkoxy-Substituted Indenes in Academic Research
The strategic placement of halogen and alkoxy (such as methoxy) groups on the indane scaffold is a common tactic in synthetic and medicinal chemistry to modulate the properties of the resulting molecules. Halogenation, particularly bromination, often serves as a crucial initial step for the further functionalization of the indane core. nih.gov The bromine atom can be readily replaced or used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds and build more complex molecular architectures. researchgate.net For instance, the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is a key step in functionalizing the core structure for the development of new kinase inhibitors. nih.gov
Alkoxy groups, like the methoxy (B1213986) group in 4-Bromo-5-methoxy-2,3-dihydro-1H-indene, are also pivotal substituents. They can influence the electronic properties of the aromatic ring and participate in crucial interactions with biological targets. The presence of methoxy groups is a feature in many biologically active molecules, where they can affect properties like solubility, metabolic stability, and binding affinity. nih.govislandscholar.ca Research on the photobromination of 5-methoxyindane has shown that various brominated derivatives can be synthesized, highlighting the interplay between these two types of substituents in directing chemical reactivity. researchgate.net
Below is a table of representative halogenated and alkoxy-substituted indane derivatives that have been subject to academic research, illustrating the chemical diversity within this class of compounds.
| Compound Name | Chemical Formula | Key Substituents | Research Context |
| 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | C₁₁H₁₁BrO₃ | Bromo, Methoxy, Carbonyl | Precursor for kinase inhibitors nih.govnih.gov |
| 5-Bromo-1-indanone | C₉H₇BrO | Bromo, Carbonyl | Intermediate for Suzuki coupling reactions researchgate.net |
| 1,2,3-Tribromo-6-methoxyindene | C₁₀H₇Br₃O | Bromo, Methoxy | Product of photobromination studies researchgate.net |
| 5-Methoxy-2-aminoindane | C₁₀H₁₃NO | Methoxy, Amino | Psychoactive drug research researchgate.net |
Research Trajectories for Specific Indene Derivatives
Current research involving substituted indene derivatives is heavily skewed towards the field of medicinal chemistry and drug discovery. Scientists are actively exploring the potential of these compounds to act as targeted therapeutic agents for a variety of diseases, with a significant focus on cancer. tudublin.ieresearchgate.net
One major research trajectory involves the design and synthesis of indane derivatives as potent and specific inhibitors of protein kinases, which are often dysregulated in cancer. nih.gov The indanone scaffold is being developed as a core structure capable of forming essential hydrogen bonds with the hinge region of kinases. nih.goviucr.org By strategically functionalizing positions on the indane ring, researchers aim to create inhibitors that are highly specific for their target kinase, thereby reducing off-target effects. nih.gov
Another significant area of research is the development of indane-based compounds as anticancer agents that work by inhibiting tubulin polymerization. nih.gov The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy, and novel indane derivatives are being investigated for their ability to bind to tubulin and arrest cell division. nih.gov This research has led to the identification of compounds that not only exhibit potent antiproliferative activity but also disrupt the microtubule network in cancer cells and induce apoptosis. nih.gov
Furthermore, the synthesis of multifunctional indenes with multiple, distinct functional groups is an expanding area of research. nih.gov These complex molecules serve as versatile molecular modules that can be adapted for a wide range of applications, from materials science to the development of ligands for studying the central nervous system. nih.gov The overarching goal is to leverage the unique structural and electronic properties of the indane scaffold to create novel molecules with tailored functions.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKBHQKLIPALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Methoxy 2,3 Dihydro 1h Indene
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-Bromo-5-methoxy-2,3-dihydro-1H-indene suggests several potential synthetic routes. The most common approach involves disconnecting the five-membered ring from the aromatic core. The primary disconnection is typically made at the C3a-C4 and C7a-C1 bonds, pointing towards an intramolecular cyclization reaction as the key ring-forming step.
This strategy identifies a substituted 1-indanone (B140024) as a key intermediate. The target molecule can be derived from 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one via reduction of the keto group. The indanone intermediate itself can be formed through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative, specifically 3-(2-bromo-3-methoxyphenyl)propanoic acid .
An alternative retrosynthetic approach considers the late-stage introduction of the bromine atom. In this pathway, the primary target would be 5-methoxy-2,3-dihydro-1H-indene , which could then be selectively brominated at the C4 position. This strategy is advantageous if the precursor for the brominated phenylpropanoic acid is difficult to access or if the bromine substituent interferes with the cyclization step. The synthesis of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, has been achieved by the direct bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS), supporting the viability of late-stage halogenation. iucr.orgnih.gov
Precursor Synthesis Strategies
The synthesis of the target compound is heavily reliant on the effective construction of appropriately substituted indane or indenone precursors. These precursors contain the core bicyclic structure, which is then elaborated to yield the final product.
The formation of the indane or indenone skeleton is the cornerstone of the synthesis. Indanones are particularly versatile intermediates. Various synthetic methods have been developed to access these scaffolds, often involving cyclization reactions that form the five-membered ring.
The creation of the dihydroindene (indane) core is typically achieved through intramolecular cyclization of an acyclic precursor. Modern organic synthesis employs a range of methodologies, from classic acid-catalyzed reactions to more contemporary transition-metal-catalyzed annulations.
####### 2.2.1.1.1. Friedel-Crafts Alkylation Approaches
Intramolecular Friedel-Crafts reactions represent a classical and highly effective method for the synthesis of the indanone ring system. wikipedia.orgnih.gov This approach typically involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides under acidic conditions. beilstein-journals.org The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion generated from the propanoic acid side chain attacks the electron-rich aromatic ring to forge the new carbon-carbon bond, forming the five-membered ring.
A variety of acid catalysts can be employed for this transformation, with the choice of catalyst often depending on the specific substrate and the desired reaction conditions. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent, and Lewis acids such as aluminum chloride (AlCl₃). beilstein-journals.orgmt.com An efficient one-pot process has also been described for preparing 1-indanones directly from benzoic acids, which involves the formation of an acyl chloride, reaction with ethylene, and a subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.org
| Catalyst | Substrate Type | Conditions | Yield (%) | Reference |
| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C | up to 74% | beilstein-journals.org |
| SOCl₂ then AlCl₃ | Benzoic acids + Ethylene | One-pot | - | beilstein-journals.org |
| n-BuLi | 3-(2-bromophenyl)propionic acid | -100 °C | 76% | beilstein-journals.org |
####### 2.2.1.1.2. Copper-Catalyzed Intramolecular Annulation Reactions
Modern synthetic methods increasingly utilize transition-metal catalysis to achieve high efficiency and functional group tolerance. Copper-catalyzed intramolecular annulation has emerged as a powerful tool for constructing cyclic systems, including the indene (B144670) core. rsc.orgresearchgate.netresearchgate.net
A notable example is the copper-catalyzed intramolecular cascade reaction of conjugated enynones to produce substituted 1H-indenes. nih.gov This process, which uses an inexpensive and low-toxicity copper salt as the catalyst, proceeds under mild conditions. The proposed mechanism involves a copper-mediated 5-exo-dig cyclization of the enynone to generate a copper-(2-furyl)-carbene intermediate. This intermediate then undergoes a diene-carbene cyclization followed by a 1,5-hydrogen shift to yield the final 3-(2-furyl)-substituted 1H-indene product. While this method yields an indene rather than a dihydroindene, the product can be readily hydrogenated to the corresponding indane.
| Catalyst | Substrate | Product Type | Yield (%) | Reference |
| Cu(CH₃CN)₄PF₆ | Conjugated Enynones | 3-(2-furyl)-substituted 1H-indenes | Good to Excellent | nih.gov |
| Cu(I) | 1,5-diynes and 1,2,5-oxadiazoles | Pyrrole-substituted oxadiazines | Moderate to Good | nih.gov |
####### 2.2.1.1.3. Palladium-Catalyzed C-H/N-H Annulation Strategies
Palladium catalysis is at the forefront of C-H functionalization chemistry, providing novel routes for the construction of complex molecular architectures. beilstein-journals.orgresearchgate.net Palladium-catalyzed annulation reactions offer a direct and atom-economical approach to the dihydroindene core by forming C-C bonds from C-H bonds.
One such strategy is the palladium-catalyzed oxidative annulation of 2-aryl cyclic 1,3-dicarbonyl compounds with non-activated 1,3-dienes to synthesize spiroindanes. nih.gov This reaction demonstrates the power of palladium to mediate the dearomatizing oxidative annulation through C-H functionalization. Another relevant approach involves the intramolecular C-H bond alkenylation of trisubstituted alkenes. For instance, the Pd(II)-catalyzed 5-endo-trig cyclization of N-alkenoylindoles furnishes tricyclic products, showcasing the potential for creating five-membered rings fused to aromatic systems. beilstein-journals.org These methods highlight the versatility of palladium catalysis in forging the indane skeleton through direct C-H activation pathways.
| Catalyst System | Reactants | Product Type | Key Feature | Reference |
| Pd(OAc)₂ / Oxidant | 2-Aryl cyclic 1,3-dicarbonyls + 1,3-Dienes | Spiroindanes | Dearomatizing oxidative annulation | nih.gov |
| Pd(II) / Ligand | N-Alkenoylindoles | Fused Tricyclic Systems | 5-endo-trig C-H alkenylation | beilstein-journals.org |
| Pd Catalyst | Aryl Halides + Cyclic Allene Precursors | Fused Heterocyclic Products | Annulation of in-situ generated allenes | nih.gov |
Synthesis of Substituted Indane/Indenone Precursors
Cyclization Reactions for Dihydroindene Core Formation
Brønsted Acid Catalyzed Cyclization
The construction of the indane skeleton, the core of this compound, can be efficiently achieved through Brønsted acid-catalyzed cyclization. This method provides a powerful means to form the fused five-membered ring characteristic of the indane structure. Typically, this involves the intramolecular cyclization of suitable precursors, such as alkyl aryl-1,3-dienes, in the presence of a strong acid catalyst. nih.govorganic-chemistry.org
The reaction is generally catalyzed by acids like trifluoromethanesulfonic acid (TfOH) under mild conditions. organic-chemistry.org The mechanism initiates with the protonation of the diene system, following Markovnikov's rule, to generate a stable benzylic carbocation. This is followed by an intramolecular electrophilic attack on the aromatic ring (a cationic cyclization) to form the five-membered ring. A final deprotonation step regenerates the aromatic system and the acid catalyst, yielding the indene derivative. organic-chemistry.org This methodology is noted for its high efficiency and tolerance for a variety of functional groups on the aromatic ring. nih.govorganic-chemistry.org For the synthesis of a precursor to the target molecule, a suitably substituted alkyl aryl-1,3-diene would be required to ensure the eventual placement of the methoxy (B1213986) group at the desired position.
More advanced Brønsted acid-catalyzed cascade cyclizations have also been developed for synthesizing complex polycyclic structures, demonstrating the versatility of this approach in modern organic synthesis. rsc.orgnih.govresearchgate.net
Functional Group Introduction on the Indane/Indenone Scaffold
Once the basic indane or a related indenone scaffold is synthesized, the next critical phase is the introduction and manipulation of functional groups to arrive at the target structure of this compound. This involves distinct steps for adding the methoxy and bromo substituents.
Introduction of Methoxy Group via Etherification (e.g., Williamson Ether Synthesis on hydroxylated precursors)
The introduction of the methoxy group at the C5 position is typically achieved via an etherification reaction, with the Williamson ether synthesis being a classic and reliable method. wikipedia.orgmasterorganicchemistry.com This reaction requires a hydroxylated indane precursor, such as 4-bromo-2,3-dihydro-1H-inden-5-ol.
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgyoutube.com The first step involves the deprotonation of the hydroxyl group on the indane precursor by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. masterorganicchemistry.comyoutube.com This alkoxide then acts as a nucleophile, attacking an electrophilic methylating agent, typically an alkyl halide like methyl iodide or a sulfonate ester like methyl tosylate. The reaction results in the formation of the ether bond and a salt byproduct. wikipedia.org The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) can facilitate this SN2 reaction. masterorganicchemistry.comfrancis-press.com
Table 1: Key Features of Williamson Ether Synthesis for Methoxy Group Introduction
| Feature | Description |
|---|---|
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |
| Precursor | Hydroxylated Indane (e.g., 4-bromo-2,3-dihydro-1H-inden-5-ol) |
| Reagents | 1. Strong Base (e.g., NaH, KH) to form alkoxide. 2. Methylating Agent (e.g., CH₃I, CH₃OTs) |
| Mechanism | The alkoxide ion performs a backside attack on the methylating agent, leading to inversion of stereochemistry if the electrophilic carbon is chiral. lumenlearning.com |
| Conditions | Often performed in polar aprotic solvents (e.g., THF, DMSO) to enhance reaction rate. masterorganicchemistry.comfrancis-press.com |
This method is highly versatile for preparing asymmetrical ethers from two alcohols, where one is converted into a leaving group (like a tosylate) before reacting with the alkoxide of the other. wikipedia.org
Bromination of Indene and Dihydroindene Derivatives
The final step in the synthesis is the introduction of a bromine atom at the C4 position of the 5-methoxy-2,3-dihydro-1H-indene precursor. This can be accomplished through several bromination methods, with the mechanism and outcome being highly dependent on the reaction conditions and the nature of the brominating agent. nih.goviucr.org
Electrophilic aromatic substitution (EAS) is the most common method for introducing a bromine atom onto the aromatic ring of the indane scaffold. wku.edunih.gov This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophilic bromine species (Br⁺).
The mechanism proceeds through the formation of a cationic intermediate known as an arenium ion or sigma complex. nih.gov The electrophile, often generated from molecular bromine (Br₂) with a Lewis acid catalyst or from reagents like N-Bromosuccinimide (NBS), attacks the electron-rich aromatic ring. nih.goviucr.orgwku.edu The stability of the resulting arenium ion is a key factor in determining the reaction's regioselectivity. The methoxy group at C5 is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. This directs the incoming electrophile to the positions ortho (C4 and C6) and para (C7) to it. The final step is the loss of a proton from the arenium ion to restore aromaticity, yielding the brominated product. nih.gov
In a relevant study, the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with NBS yielded a single product where electrophilic aromatic substitution occurred at the C4 position. nih.goviucr.org This highlights the powerful directing effect of the methoxy groups, which overcomes other potential reaction pathways.
Free radical bromination provides an alternative pathway that typically results in substitution at allylic or benzylic positions rather than on the aromatic ring. byjus.comwikipedia.org This reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when exposed to UV light or in the presence of a radical initiator. wikipedia.org
The mechanism involves a three-stage chain reaction: byjus.comchemistryscore.com
Initiation: Homolytic cleavage of the bromine molecule (Br₂) by UV light or heat to form two bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from a benzylic position (C1 or C3 on the dihydroindene ring) to form an HBr molecule and a stable benzylic radical. This radical then reacts with another Br₂ molecule to form the brominated product and a new bromine radical, which continues the chain.
Termination: The reaction concludes when two radicals combine.
While reagents like N-Bromosuccinimide (NBS) in the presence of initiators like azobisisobutyronitrile (AIBN) are often used for benzylic bromination, studies on substituted indanones have shown that under these conditions, electrophilic aromatic substitution can still be the dominant pathway. nih.goviucr.org This suggests that the electronic nature of the substrate plays a crucial role in determining the reaction mechanism. However, other studies on indane itself show that reaction with NBS can lead to bromination on the five-membered ring, indicating that free-radical pathways are indeed possible under certain conditions. rsc.org
The outcome of bromination reactions is heavily influenced by regioselectivity and stereoselectivity.
Regioselectivity in electrophilic aromatic bromination is dictated by the electronic effects of the substituents already present on the benzene (B151609) ring. nih.govmdpi.com For a precursor like 5-methoxy-2,3-dihydro-1H-indene, the methoxy group is a powerful ortho, para-director. The desired 4-bromo product results from substitution at one of the ortho positions. The other ortho position (C6) and the para position (C7) are also potential sites of substitution. The ultimate product distribution depends on a combination of electronic and steric factors. For instance, the electrophilic bromination of 5-methoxyindane with one equivalent of bromine has been reported to yield 6-bromo-5-methoxyindane as the sole product, demonstrating the nuanced directing effects in this system. researchgate.net Conversely, bromination of 5,6-dimethoxyindan-1-one occurs selectively at the C4 position. researchgate.net This indicates that the presence and position of other substituents (like the carbonyl group in indenones) are critical in directing the incoming bromine to the C4 position.
Stereoselectivity becomes a primary consideration when bromination occurs on the five-membered ring, for example, through addition reactions to an indene double bond or substitution on the saturated carbons of dihydroindene. nih.gov For example, the bromination of tetrahydroindene can lead to various dibromodiacetate derivatives with specific stereochemistry. nih.gov While less directly relevant to the synthesis of the aromatically-substituted target compound, these principles are fundamental in controlling the three-dimensional structure of more complex indane derivatives.
Table 2: Summary of Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | C₁₀H₁₁BrO |
| Trifluoromethanesulfonic acid | CF₃SO₃H |
| 4-bromo-2,3-dihydro-1H-inden-5-ol | C₉H₉BrO |
| Sodium hydride | NaH |
| Methyl iodide | CH₃I |
| Methyl tosylate | C₈H₁₀O₃S |
| N-Bromosuccinimide | C₄H₄BrNO₂ |
| Azobisisobutyronitrile | C₈H₁₂N₄ |
| 5-methoxy-2,3-dihydro-1H-indene | C₁₀H₁₂O |
| 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | C₁₁H₁₂O₃ |
| 6-bromo-5-methoxyindane | C₁₀H₁₁BrO |
| 5,6-dimethoxyindan-1-one | C₁₁H₁₂O₃ |
Convergent and Linear Synthesis Pathways to the Target Compound
Linear Synthesis: A plausible linear pathway typically commences with a pre-existing indene or indanone core, which is then sequentially functionalized. For instance, a synthesis could begin with 5-methoxy-2,3-dihydro-1H-inden-1-one. The key step would be the regioselective bromination of the aromatic ring at the 4-position. This is often achieved through electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a suitable catalyst or initiator. The final step would involve the reduction of the ketone group at the 1-position to a methylene (B1212753) group to yield the target compound.
Convergent Synthesis: A convergent approach involves the synthesis of separate fragments of the molecule, which are then combined in a later step. For this compound, one fragment could be a suitably substituted brominated benzene derivative, and the other a three-carbon chain. These fragments could be joined and cyclized using reactions such as Friedel-Crafts acylation followed by reduction and cyclization, or a palladium-catalyzed coupling reaction to form the indene ring system. This approach can be advantageous for building molecular complexity efficiently and allowing for late-stage diversification.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound hinges on the careful optimization of reaction conditions. Key parameters that are manipulated to maximize yield and purity include solvent choice, temperature, catalytic systems, and reactant stoichiometry.
Solvent Effects and Temperature Control
Solvent selection and temperature management are critical for controlling reaction kinetics and selectivity. For bromination reactions on indanone precursors, solvents like benzene have been utilized. nih.gov The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Temperature control is equally crucial. For instance, in the synthesis of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the bromination was conducted at room temperature for an extended period (15 hours) to ensure selective substitution and prevent side reactions. nih.gov In other synthetic steps for related heterocyclic compounds, temperatures can range from -78°C for sensitive lithiation steps to elevated temperatures of 40-100°C for cyclization or substitution reactions to ensure a reasonable reaction rate. google.com
Table 1: General Effects of Temperature on Indene Synthesis Reactions
| Temperature Range | Typical Reaction Type | Rationale |
| Low (-78°C to 0°C) | Organometallic reactions (e.g., lithiation) | To control exothermicity and prevent decomposition of sensitive intermediates. google.com |
| Ambient (20-25°C) | Radical brominations, some catalytic cycles | To allow for slow, selective reactions and minimize byproduct formation. nih.gov |
| Elevated (40-110°C) | Cyclizations, Suzuki couplings, substitutions | To overcome activation energy barriers and drive reactions to completion in a shorter timeframe. google.comsemanticscholar.org |
Catalytic Systems and Initiators
Catalysts and initiators are fundamental to many synthetic routes for indene derivatives, enabling reactions that would otherwise be inefficient or non-selective.
In the bromination of indanone systems, a radical initiator is often employed alongside the brominating agent. For the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a catalytic amount of azobisisobutyronitrile (AIBN) was used to initiate the reaction with N-bromosuccinimide (NBS). nih.gov
For the construction of the indene core itself, a variety of metal-based catalytic systems are utilized. These include:
Palladium Catalysts: Ligand-free palladium acetate, Pd(OAc)₂, has been effectively used in Suzuki coupling reactions to form aryl-substituted indanones from bromo-indanone precursors. semanticscholar.org
Iron Catalysts: Ferric chloride (FeCl₃) has been shown to catalyze the cyclization of N-benzylic sulfonamides with internal alkynes to produce functionalized indene derivatives. organic-chemistry.org
Rhodium and Ruthenium Catalysts: Rh(I) catalysts can be used to react 2-(chloromethyl)phenylboronic acid with alkynes to yield indenes. organic-chemistry.org Ruthenium-catalyzed ring-closing metathesis is another powerful tool for constructing the indene framework from substituted phenols. organic-chemistry.org
Stoichiometry and Reaction Monitoring (e.g., TLC)
Precise control over the stoichiometry of reactants is essential for maximizing yield and minimizing waste. In the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a 1:1 molar ratio of the indanone substrate to the brominating agent (NBS) was used to favor mono-bromination. nih.gov
Continuous monitoring of the reaction progress is standard practice to determine the point of completion and to identify the formation of any byproducts. Thin-Layer Chromatography (TLC) is a common, rapid, and effective technique for this purpose. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visually track the consumption of reactants and the appearance of the product, allowing the reaction to be stopped at the optimal time. nih.gov
Green Chemistry Principles in Synthesis of Indene Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for indene derivatives, aiming to reduce the environmental impact of chemical processes. yale.edupaperpublications.org
Key principles relevant to the synthesis of compounds like this compound include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. This is often achieved by improving reaction efficiency and selectivity. yale.edunih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Reactions like catalytic cyclizations are generally more atom-economical than multi-step routes involving protecting groups.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edupaperpublications.org As discussed, various syntheses of the indene core rely on catalytic amounts of transition metals like palladium, rhodium, and iron, which reduces waste compared to using stoichiometric promoters. semanticscholar.orgorganic-chemistry.org
Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided if possible, because such steps require additional reagents and generate waste. yale.eduyoutube.com Developing highly selective reactions that can target a specific functional group in a multifunctional molecule is a key strategy to uphold this principle. youtube.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. yale.edu While traditional syntheses may use solvents like benzene, modern approaches focus on greener alternatives or even solvent-free conditions. nih.gov
By integrating these principles, the synthesis of indene derivatives can be made more sustainable, safer, and more efficient.
An article on the spectroscopic and structural elucidation of This compound (CAS No. 103040-19-3) cannot be generated at this time.
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental results for ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR Spectroscopy, or UV-Visible Spectroscopy for the compound this compound could be located in the available resources.
The molecular formula for this compound is C₁₀H₁₁BrO and its molecular weight is 227.1 g/mol . appchemical.com However, detailed, citable research findings and data tables as required for the outlined article structure are not publicly available. Information found pertains to structurally similar but distinct compounds, which cannot be used to ensure the scientific accuracy of the requested article.
Spectroscopic and Structural Elucidation Studies of 4 Bromo 5 Methoxy 2,3 Dihydro 1h Indene
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For the title compound, this method has been instrumental in elucidating its molecular geometry, conformational preferences, and the intricate network of intermolecular forces that dictate its crystal packing.
The core structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one consists of a fused bicyclic system, specifically a dihydroindene moiety. Crystallographic analysis reveals that this dihydroindene unit is nearly planar. nih.goviucr.org However, a subtle twist is observed in the saturated five-membered ring. nih.goviucr.orgresearchgate.net This slight deviation from perfect planarity is a common feature in such ring systems.
The two methoxy (B1213986) groups attached to the aromatic ring are observed to be nearly coplanar with the benzene (B151609) ring. iucr.org This conformational preference is stabilized by the delocalization of electrons between the oxygen lone pairs and the aromatic π-system. The torsion angles provide a quantitative measure of this coplanarity. iucr.org
Table 1: Selected Torsion Angles
| Torsion Angle | Value (°) |
| C10—O1—C3—C4 | 2.7 (4) |
| C11—O2—C5—C4 | 6.6 (5) |
Data sourced from crystallographic studies of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. iucr.org
The crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is stabilized by a combination of intermolecular forces, including weak hydrogen bonds and π-stacking interactions. nih.goviucr.org
A prominent feature of the crystal structure is the presence of π-stacking interactions between the six-membered aromatic rings of adjacent molecules. nih.goviucr.org These interactions result in the formation of stacks of molecules extending along the a-axis direction. nih.goviucr.org The centroid-to-centroid distance between the stacked rings is a key parameter in characterizing the strength of these interactions. nih.gov
Table 2: Parameters of π-Stacking Interactions
| Parameter | Value |
| Centroid-to-centroid distance | 3.5606 (16) Å |
| Dihedral angle between rings | 1.61 (13)° |
| Slippage | 0.93 and 0.96 Å |
Data sourced from crystallographic studies of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov
The interplay of the aforementioned intermolecular interactions results in a well-defined three-dimensional crystal packing arrangement. The molecules self-assemble into stacks along the a-axis, driven by π-stacking interactions. nih.goviucr.org These stacks are then interconnected by the network of weak C—H⋯O and C—H⋯Br hydrogen bonds, creating a stable supramolecular architecture. nih.goviucr.org This efficient packing arrangement maximizes the attractive intermolecular forces, leading to the formation of a thermodynamically stable crystal lattice.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For 4-Bromo-5-methoxy-2,3-dihydro-1H-indene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine the optimized molecular geometry.
Based on studies of similar compounds like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene core of this compound is expected to be nearly planar, with a slight twist in the five-membered ring. nih.govdergipark.org.tr The bromine and methoxy (B1213986) substituents on the aromatic ring will influence the electron distribution. The methoxy group, being an electron-donating group, will increase the electron density on the aromatic ring, particularly at the ortho and para positions. The bromine atom, being electronegative, will withdraw electron density through the sigma bond but can also donate electron density to the pi system through resonance.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. In a related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, DFT calculations showed that the negative potential is localized around the electronegative oxygen and nitrogen atoms, while the positive potential is found around the hydrogen atoms. nih.gov A similar pattern would be expected for this compound, with the oxygen of the methoxy group and the bromine atom being regions of negative potential.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Characteristic |
|---|---|
| Dipole Moment | Non-zero, influenced by the bromo and methoxy groups |
| HOMO-LUMO Gap | Moderate, indicating chemical reactivity |
| Electron Density | Higher on the aromatic ring due to the methoxy group |
This table is illustrative and based on general principles and data from related compounds.
Conformational Analysis and Energy Landscapes
The 2,3-dihydro-1H-indene core has limited conformational flexibility. The five-membered ring is not planar and can adopt an "envelope" or "twist" conformation. Computational conformational analysis can identify the most stable conformer and the energy barriers between different conformations. For substituted indane derivatives, the preferred conformation will be the one that minimizes steric strain between the substituents.
A theoretical study on N-aralkyl-2-aminoindans showed that different isomers can have distinct geometries and energies, which influences their biological activity. duke.edu While this compound does not have the same level of complexity, the orientation of the methoxy group relative to the dihydroindene ring system would be a key factor in determining the lowest energy conformation. The rotation around the Ar-O bond of the methoxy group would have a relatively low energy barrier.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to explore the mechanisms of reactions involving this compound. For instance, the synthesis of the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one involves the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) and a radical initiator. nih.govdergipark.org.tr
A similar reaction to produce this compound would likely proceed via an electrophilic aromatic substitution mechanism. Computational modeling could be used to calculate the activation energies for bromination at different positions on the aromatic ring of 5-methoxy-2,3-dihydro-1H-indene. These calculations would likely show that the position ortho to the activating methoxy group is the most favorable for substitution, leading to the formation of the 4-bromo isomer.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can predict spectroscopic parameters, such as NMR chemical shifts. These predictions can be valuable for confirming the structure of a synthesized compound. The prediction of ¹H and ¹³C NMR chemical shifts is typically done using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach.
For 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the experimental ¹H NMR spectrum shows characteristic signals for the aromatic proton, the methoxy groups, and the methylene (B1212753) protons of the dihydroindene ring. nih.gov For this compound, one would expect to see:
A singlet for the aromatic proton.
A singlet for the methoxy protons.
Multiplets for the four methylene protons of the dihydroindene ring.
Computational predictions would provide theoretical chemical shift values for each of these protons, which could then be compared to experimental data.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | ~6.5-7.0 | s |
| Methoxy H | ~3.8-4.0 | s |
| Methylene H (C1) | ~2.8-3.0 | t |
| Methylene H (C2) | ~2.0-2.2 | m |
This table is illustrative and based on data from related compounds and general knowledge of NMR spectroscopy.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological/safety)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical properties. While no specific QSPR studies on this compound have been found, the principles of QSPR can be applied to predict its properties.
For halogenated aromatic compounds and polycyclic aromatic hydrocarbons, QSPR models have been developed to predict properties such as boiling point, vapor pressure, and solubility. nih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
For this compound, relevant descriptors would include:
Molecular weight
Molecular volume and surface area
Topological indices (e.g., Wiener index, connectivity indices)
Quantum chemical descriptors (e.g., HOMO and LUMO energies, dipole moment)
By developing a QSPR model using a training set of related compounds with known physical properties, it would be possible to predict the properties of this compound.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate or Building Block in Multistep Synthesis
4-Bromo-5-methoxy-2,3-dihydro-1H-indene is a pivotal intermediate in multistep synthetic sequences, primarily owing to the presence of the bromine atom, which acts as a handle for a variety of chemical transformations. The bromo-functionalized dihydroindene scaffold is a recurring motif in the synthesis of biologically active molecules, particularly in the realm of medicinal chemistry. For instance, the related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, is recognized as a key precursor for functionalizing core structures in the development of kinase inhibitors. nih.gov Bromination, in this context, is a critical initial step that opens avenues for further molecular elaboration. nih.gov
The reactivity of the aryl bromide in this compound allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The utility of aryl bromides as substrates in these transformations is well-established, making this compound a prime candidate for such synthetic strategies.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki Coupling | Organoboron Reagent | C-C | Biaryls, Aryl-substituted indenes |
| Heck Coupling | Alkene | C-C | Alkenyl-substituted indenes |
| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted indenes |
| Buchwald-Hartwig Amination | Amine | C-N | Aryl-amines |
| Stille Coupling | Organotin Reagent | C-C | Biaryls, Vinyl-substituted indenes |
| Negishi Coupling | Organozinc Reagent | C-C | Biaryls, Alkyl-substituted indenes |
Precursor to Complex Polycyclic Aromatic Compounds
The structural framework of this compound makes it an ideal starting material for the synthesis of complex polycyclic aromatic compounds (PACs). These PACs are of significant interest due to their unique electronic and photophysical properties, finding applications in materials science as organic semiconductors, light-emitting diodes (OLEDs), and fluorescent probes.
Through strategic cross-coupling reactions, the dihydroindene core can be annulated with additional aromatic rings to construct larger, more elaborate polycyclic systems. For example, a Suzuki coupling reaction with an appropriately substituted boronic acid could be the initial step in a sequence leading to indenofluorene derivatives. These compounds are known for their interesting electronic properties and potential use in organic electronics. Similarly, intramolecular Heck reactions or other cyclization strategies following an initial intermolecular coupling could be employed to build intricate polycyclic architectures.
Utility in the Synthesis of Specialty Chemicals
The term "specialty chemicals" encompasses a broad range of compounds with specific functions, including pharmaceuticals, agrochemicals, and materials for electronics. The versatile reactivity of this compound allows for its use in the synthesis of various specialty chemicals.
In medicinal chemistry, the dihydroindene scaffold is a component of various biologically active molecules. The ability to introduce diverse functional groups at the 4-position via the bromo substituent provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery. For example, the synthesis of novel kinase inhibitors often involves the functionalization of a core heterocyclic or carbocyclic structure, and the bromo-dihydroindene moiety can serve as such a core. nih.gov
In the field of materials science, derivatives of this compound could be explored as precursors to liquid crystals or other advanced materials. The rigid dihydroindene core, combined with the potential for introducing long alkyl or other mesogenic groups via cross-coupling, could lead to the formation of molecules with desirable liquid crystalline properties.
Development of Novel Synthetic Methodologies Using the Compound as a Substrate
This compound serves as an excellent substrate for the development and optimization of new synthetic methodologies. The well-defined structure and predictable reactivity of the aryl bromide allow researchers to test the efficacy and scope of new catalytic systems and reaction conditions.
For instance, the development of more efficient and environmentally friendly palladium catalysts for cross-coupling reactions often involves testing their performance with a range of aryl halide substrates. This compound, with its moderate reactivity, can provide valuable insights into the catalytic activity and substrate tolerance of new ligand-metal complexes.
Furthermore, the compound can be used to explore novel cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction sequence could be envisioned where an initial cross-coupling reaction is followed by an in-situ cyclization to rapidly build molecular complexity from this readily accessible starting material. The investigation of such novel transformations is a key area of research in contemporary organic synthesis.
Potential in Material Science Research
Incorporation into Polymer Architectures
There is currently no specific research data available in peer-reviewed literature detailing the incorporation of 4-Bromo-5-methoxy-2,3-dihydro-1H-indene into polymer architectures. The presence of a bromine atom suggests theoretical potential for its use as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. However, no studies have been published that demonstrate or investigate this possibility.
Optoelectronic Properties of Derivatives
An extensive search of scientific databases reveals no studies focused on the optoelectronic properties (such as absorption, emission, or charge transport characteristics) of derivatives of this compound. While indene (B144670) derivatives, in general, have been explored in the context of organic electronics, research has not been extended to this specific molecule.
Supramolecular Assembly Applications
There is no available research documenting the use or study of this compound in the field of supramolecular assembly. Investigations into its capacity for self-assembly, host-guest interactions, or the formation of ordered nanostructures through non-covalent bonds have not been reported.
Role in Functional Materials Development
Consistent with the findings in the preceding sections, there is a lack of published research on the role of this compound in the development of functional materials. Its potential contribution to fields such as organic semiconductors, sensors, or other advanced material applications remains unexplored in the scientific literature.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic approaches towards functionalized 2,3-dihydro-1H-indenes often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and generate significant chemical waste. The future of synthesizing 4-Bromo-5-methoxy-2,3-dihydro-1H-indene lies in the adoption of greener and more sustainable practices.
Key areas for development include:
C-H Activation/Functionalization: Direct C-H activation strategies offer a more atom-economical approach to introduce the bromo and methoxy (B1213986) substituents onto the dihydroindene scaffold. researchgate.netorganic-chemistry.org This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Flow Chemistry: Continuous flow synthesis presents a promising avenue for the safe, scalable, and efficient production of this compound. springerprofessional.demdpi.comnih.govmdpi.comuc.pt Flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for potentially hazardous reactions.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and catalytic reagents, will be crucial in developing truly sustainable synthetic routes. oiccpress.comresearchgate.net The exploration of natural base catalysis could also provide an economical and eco-friendly alternative to conventional methods. oiccpress.com
Exploration of Novel Reactivity Pathways
The reactivity of this compound remains largely underexplored. The presence of the bromo and methoxy functional groups provides a rich platform for a wide array of chemical transformations.
Future research should investigate:
Cross-Coupling Reactions: The aromatic bromine atom is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a diverse range of substituents, leading to a library of novel dihydroindene derivatives.
Derivatization of the Methoxy Group: The methoxy group can be a precursor for other functionalities. Cleavage to the corresponding phenol (B47542) would open up avenues for etherification, esterification, and other modifications, further expanding the chemical space accessible from this starting material.
Reactions on the Dihydroindene Core: Exploration of reactions on the five-membered ring, such as oxidation, reduction, and ring-opening, could lead to the synthesis of unique and complex molecular architectures.
Advanced Stereoselective Transformations
The development of stereoselective methods to control the chirality of substituted 2,3-dihydro-1H-indene derivatives is a critical area for future research, particularly for applications in medicinal chemistry and materials science where specific stereoisomers are often required.
Promising research directions include:
Asymmetric Catalysis: The use of chiral catalysts, including transition-metal complexes with chiral ligands and organocatalysts, can enable the enantioselective synthesis of this compound derivatives. researchgate.netnih.govsigmaaldrich.comresearchgate.netmdpi.com This would allow for the selective production of a single enantiomer, which is often crucial for biological activity.
Chiral Auxiliaries and Derivatizing Agents: The use of chiral auxiliaries can direct the stereochemical outcome of reactions. wikipedia.org Furthermore, chiral derivatizing agents can be employed to separate enantiomers and determine enantiomeric excess. wikipedia.orgnih.gov
Enantioselective C-H Functionalization: Combining the principles of C-H activation with asymmetric catalysis could lead to highly efficient and enantioselective methods for the synthesis of chiral dihydroindenes. mdpi.com
Computational Studies on Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of chemical reactions, thereby guiding experimental design and accelerating the discovery of new transformations. catalysis.blognih.govarxiv.org
Future computational studies on this compound should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.netmdpi.comresearchgate.netnih.gov It can also be used to calculate reaction energy profiles and transition state geometries, providing insights into reaction mechanisms and selectivity. numberanalytics.com
Molecular Modeling: Molecular modeling can be employed to study the steric and electronic effects of substituents on the reactivity of the dihydroindene core. This can aid in the rational design of substrates for specific transformations.
Prediction of Reaction Pathways: Computational algorithms can be used to explore potential reaction pathways and identify novel, energetically favorable transformations that have not yet been explored experimentally. catalysis.blogarxiv.org
Expanding Applications in Non-Biological Fields
While dihydroindene derivatives have been explored for their biological activity, the unique electronic and structural features of this compound make it a promising candidate for applications in materials science. nih.gov
Unexplored avenues include:
Organic Electronics: The dihydroindene scaffold can serve as a building block for novel organic semiconductors. univ-rennes.fr By tuning the electronic properties through substitution, it may be possible to develop materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netchemrxiv.orgresearchgate.net
Sensor Technology: Functionalized dihydroindenes could be incorporated into sensor arrays for the detection of specific analytes. The bromo and methoxy groups provide handles for attaching recognition units, and changes in the electronic properties of the dihydroindene core upon analyte binding could be used for signal transduction.
Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with novel thermal, mechanical, and electronic properties.
Q & A
Basic Synthesis and Characterization
Q1: What are the common synthetic routes for preparing 4-Bromo-5-methoxy-2,3-dihydro-1H-indene, and how are intermediates validated? Methodological Answer: Synthesis typically involves multi-step sequences starting from substituted indene precursors. For example:
- Step 1: Wittig reaction to extend the carbon chain using 3-methoxybenzaldehyde.
- Step 2: Catalytic hydrogenation to reduce double bonds (e.g., using Pd/C or H₂).
- Step 3: Bromination at the 4-position using NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Step 4: Claisen condensation or cyclization to form the dihydroindene scaffold .
Validation:
- Intermediates are characterized via H/C NMR and HRMS. For example, H NMR peaks for methylene protons in the dihydroindene ring appear at δ 2.9–3.2 ppm (multiplet) .
- Yields are optimized by controlling reaction temperature (e.g., 0–25°C for bromination) and stoichiometric ratios (e.g., 1.2 eq. brominating agent) .
Advanced Functionalization Strategies
Q2: How can cross-coupling reactions be applied to functionalize this compound? Methodological Answer: The bromine atom at the 4-position enables transition-metal-catalyzed couplings:
- Iron-catalyzed cross-coupling: Use Fe(acac)₃ with Grignard reagents (e.g., alkyl/alkynyl-MgBr) for C–C bond formation. For example, coupling with dec-1-yn-1-ylmagnesium bromide achieves 63% yield under phosphine-free conditions .
- Palladium-mediated couplings: Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (3:1) at 80°C .
Critical Considerations:
- Steric hindrance from the methoxy group at the 5-position may reduce coupling efficiency. Pre-activation via silylation (e.g., TMSCl) can mitigate this .
Data Contradictions in Spectral Assignments
Q3: How to resolve discrepancies in NMR assignments for dihydroindene derivatives? Methodological Answer: Conflicting C NMR signals (e.g., δ 124–142 ppm for aromatic carbons) arise from:
- Dynamic effects: Ring puckering in the dihydroindene scaffold causes signal splitting. Use variable-temperature NMR (VT-NMR) to confirm .
- Overlapping peaks: Deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D NMR (HSQC, HMBC) clarify assignments .
Example: In 2-(dec-1-yn-1-yl)-2,3-dihydro-1H-indene, HMBC correlations confirm connectivity between the alkyne (δ 83.3 ppm) and methylene protons (δ 3.12 ppm) .
Advanced Analytical Techniques
Q4: What advanced analytical methods are suitable for tracing dihydroindene derivatives in complex matrices? Methodological Answer:
- HS-SPME-GC×GC-TOFMS: Headspace solid-phase microextraction coupled with comprehensive 2D gas chromatography identifies trace dihydroindene derivatives (e.g., 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene) in amber resins. Key parameters:
- PCA (Principal Component Analysis): Distinguishes origin-specific compounds (e.g., caryophyllene oxide in Dominican amber) .
Safety and Handling Protocols
Q5: What safety measures are recommended for handling brominated dihydroindenes? Methodological Answer:
- Hazard Mitigation:
- Use PPE (gloves, goggles) due to skin/eye irritation risks.
- Work under inert atmosphere (N₂/Ar) to prevent bromine release.
- Storage: Store at –20°C in amber vials to avoid photodegradation. SDS data for analogs (e.g., 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one) recommend avoiding moisture and strong oxidizers .
Computational Modeling
Q6: How can SHELX programs aid in crystallographic analysis of dihydroindene derivatives? Methodological Answer:
- Structure Refinement: SHELXL refines small-molecule X-ray data. For example:
- Limitations: SHELX may struggle with twinned crystals. Complementary software (Olex2 or PLATON) validates results .
Applications in Drug Design
Q7: How is the dihydroindene scaffold utilized in medicinal chemistry? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
